N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that combines an indole moiety with a furan ring. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its biological activity . The furan ring adds to the compound’s complexity and potential reactivity.
Preparation Methods
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves several steps. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The furan ring can be introduced through various cyclization reactions involving appropriate precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and furan-containing molecules. Compared to these, N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is unique due to its specific combination of indole and furan rings, which may confer distinct chemical and biological properties. Examples of similar compounds include:
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.
Furfurylamine: A furan derivative with different functional groups and reactivity.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-8-15(12(2)23-11)18(22)19-10-17(21)14-4-5-16-13(9-14)6-7-20(16)3/h4-9,17,21H,10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFAUSSIBXWUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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